

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dibromo-6-(trifluoromethyl)aniline
Cat. No.:	B1299958

[Get Quote](#)

CAS Number: 71757-14-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **2,4-Dibromo-6-(trifluoromethyl)aniline**, a halogenated and trifluoromethyl-substituted aromatic amine. Due to its unique electronic and structural properties, this compound serves as a valuable intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, presents a representative synthetic protocol, discusses its applications, and outlines essential safety and handling information.

Chemical and Physical Properties

2,4-Dibromo-6-(trifluoromethyl)aniline is a substituted aniline featuring two bromine atoms and a trifluoromethyl group, which impart significant chemical reactivity and specific physical characteristics. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the basicity of the aniline nitrogen and the reactivity of the aromatic ring.^[1]

Property	Value	Reference(s)
CAS Number	71757-14-7	[2] [3]
Molecular Formula	C ₇ H ₄ Br ₂ F ₃ N	[4] [5]
Molecular Weight	318.92 g/mol	[4] [5]
Boiling Point	58°C at 0.7 mmHg	
Density	2.023 g/cm ³	
Flash Point	57-59°C at 0.7 mmHg	
Appearance	Varies; often cited as a solid or liquid depending on purity and conditions.	
MDL Number	MFCD00178769	[3] [5]

Synthesis and Experimental Protocols

The synthesis of **2,4-Dibromo-6-(trifluoromethyl)aniline** typically involves the selective bromination of a suitable precursor. While a specific, peer-reviewed protocol for this exact molecule is not readily available in the provided search results, a general methodology can be inferred from standard organic chemistry principles and synthesis of analogous compounds, such as other brominated anilines.

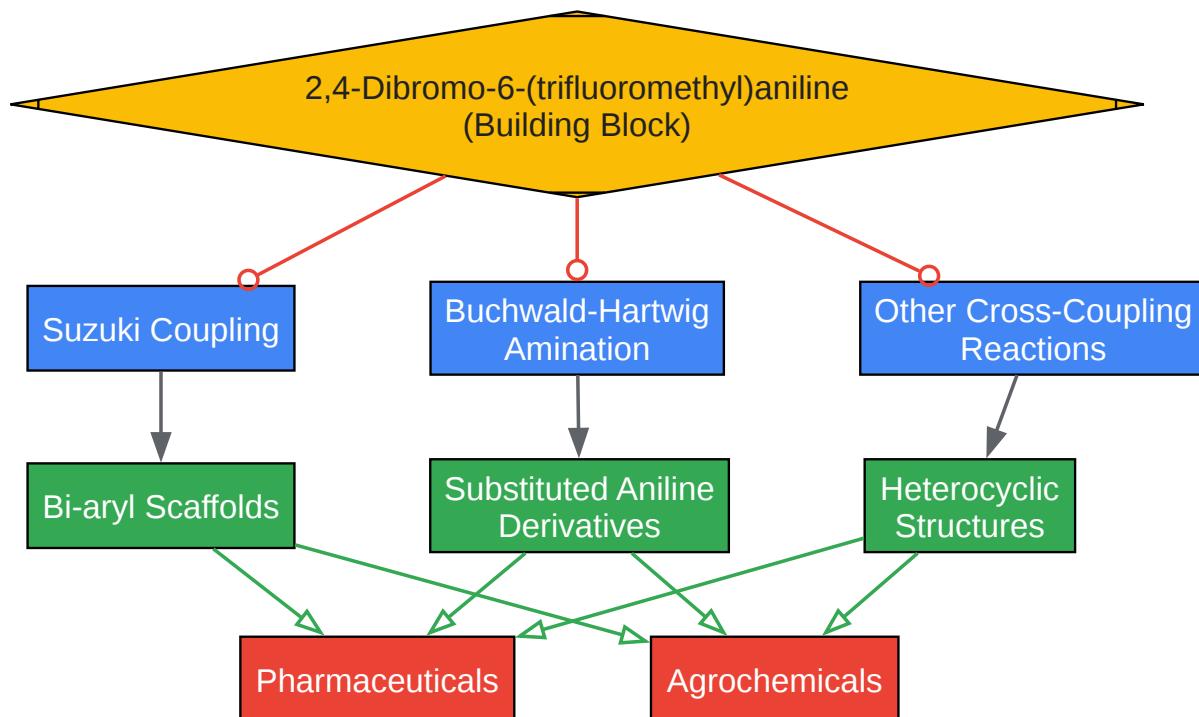
A plausible synthetic route involves the direct bromination of 2-Amino-3-bromobenzotrifluoride or a related precursor. The following is a representative, generalized experimental protocol.

Representative Synthesis Protocol: Bromination of a Substituted Aniline

- Objective: To introduce a bromine atom at the C4 position of a 2-bromo-6-(trifluoromethyl)aniline precursor.
- Reagents & Materials:
 - Starting Material (e.g., 2-Amino-5-bromobenzotrifluoride)

- Brominating Agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
- Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)
- Stir plate and magnetic stir bar
- Reaction flask and condenser
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
- Methodology:
 - Reaction Setup: The starting aniline derivative is dissolved in an appropriate solvent within a reaction flask under a neutral atmosphere (e.g., nitrogen or argon). The solution is typically cooled in an ice bath to control the reaction's exothermicity.
 - Addition of Brominating Agent: The brominating agent (e.g., NBS) is added portion-wise to the stirred solution. The reaction progress is monitored using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Reaction Completion & Quenching: Once the starting material is consumed, the reaction is quenched by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any excess bromine.
 - Workup & Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
 - Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically via column chromatography on silica gel, to yield the final **2,4-Dibromo-6-(trifluoromethyl)aniline**.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of **2,4-Dibromo-6-(trifluoromethyl)aniline**.

Applications in Research and Drug Development

The primary value of **2,4-Dibromo-6-(trifluoromethyl)aniline** lies in its role as a versatile chemical intermediate. The trifluoromethyl group is crucial in modern drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.^[6] The bromine atoms provide reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in constructing complex molecular frameworks.

This compound and its analogs are key building blocks for:

- Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethylaniline motif is found in various drugs targeting a range of diseases.^{[1][6]}
- Agrochemicals: Serves as a precursor for novel herbicides and pesticides, where the specific substitution pattern can lead to high efficacy and selectivity.^[7]

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in synthesizing complex molecules for industry.

Safety and Handling

Proper handling of **2,4-Dibromo-6-(trifluoromethyl)aniline** is critical. Based on data from similar compounds and general chemical safety guidelines, the following precautions should be observed.

Hazard Category	Recommendations	Reference(s)
Personal Protective Equipment (PPE)	Wear appropriate protective gloves (chemical impermeable), safety glasses with side-shields or goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.	[8][9]
Handling	Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.	[8][10]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.	[8][10]
First Aid (Exposure)	<p>Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8]</p> <p>[10] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]</p> <p>Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical</p>	[8][10]

attention.[8][10] Ingestion:
Rinse mouth with water. Do
NOT induce vomiting. Call a
poison control center or doctor
immediately.

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with a full understanding of the hazards involved and after consulting the most recent Safety Data Sheet (SDS) for the specific material being handled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-DIBROMO-6-(TRIFLUOROMETHYL)ANILINE | 71757-14-7 [chemicalbook.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 2,4-Dibromo-6-(trifluoromethyl)aniline [oakwoodchemical.com]
- 6. jelsciences.com [jelsciences.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcicchemicals.com [tcicchemicals.com]

- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299958#2-4-dibromo-6-trifluoromethyl-aniline-cas-number-71757-14-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com